DODAP

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

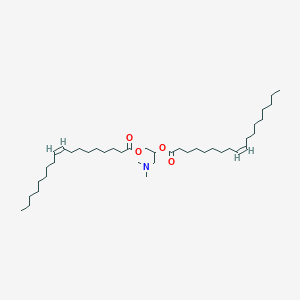

IUPAC Name |

[3-(dimethylamino)-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H77NO4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40(43)45-38-39(37-42(3)4)46-41(44)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22,39H,5-18,23-38H2,1-4H3/b21-19-,22-20- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDLOCKCVISJKK-WRBBJXAJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CN(C)C)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CN(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H77NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DODAP in Gene Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective delivery of genetic material into cells is a cornerstone of gene therapy and various research applications. Among the non-viral vectors, cationic lipids have emerged as a promising class of delivery vehicles due to their safety profile and ease of production. 1,2-dioleoyl-3-dimethylammonium-propane (DODAP) is an ionizable cationic lipid that has garnered significant attention for its high transfection efficiency and low cytotoxicity.[] This technical guide provides a comprehensive overview of the mechanism of action of this compound in gene delivery, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in the field.

This compound's efficacy lies in its pH-sensitive nature. At physiological pH, this compound is largely neutral, which minimizes toxicity and non-specific interactions in the extracellular environment.[] However, upon internalization into the acidic environment of the endosome, this compound becomes protonated, acquiring a positive charge. This charge switch is the critical trigger for a cascade of events that ultimately leads to the release of the genetic payload into the cytoplasm.

Mechanism of Action of this compound

The journey of a this compound-based lipoplex from the extracellular space to the successful expression of its genetic cargo involves several key steps:

-

Lipoplex Formation: The process begins with the formation of lipoplexes, which are complexes of cationic liposomes and negatively charged genetic material (e.g., plasmid DNA, mRNA, siRNA). This compound is typically formulated with a neutral helper lipid, most commonly 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), to enhance stability and fusogenicity. The positively charged headgroup of this compound (when protonated during formulation at a slightly acidic pH or within the endosome) interacts electrostatically with the phosphate (B84403) backbone of the nucleic acid, leading to the condensation of the genetic material and the formation of nano-sized lipoplexes.

-

Cellular Uptake: These lipoplexes, typically ranging from 100 to 200 nm in diameter, are taken up by cells primarily through endocytosis. The overall positive surface charge of the lipoplex at physiological pH facilitates interaction with the negatively charged cell surface, promoting internalization.

-

Endosomal Escape: This is the most critical and often rate-limiting step in non-viral gene delivery. Once inside the endosome, the internal pH begins to drop from neutral to acidic (pH 5-6). This acidic environment is below the pKa of this compound, leading to the protonation of its tertiary amine headgroup. The now positively charged this compound interacts with anionic lipids present in the endosomal membrane. This interaction, coupled with the cone-shaped structure of the helper lipid DOPE, disrupts the endosomal membrane's bilayer integrity. This disruption can occur through various proposed mechanisms, including the formation of non-bilayer lipid phases (such as the hexagonal HII phase) or ion pair formation, ultimately leading to the release of the lipoplex and its genetic cargo into the cytoplasm.

-

Cytoplasmic Release and Nuclear Entry (for DNA): Once in the cytoplasm, the genetic material must be released from the lipoplex to become functional. The exact mechanisms of this release are still under investigation but are thought to involve interactions with cytoplasmic components. For plasmid DNA, it must then traverse the cytoplasm and enter the nucleus for transcription to occur.

Below is a diagram illustrating the overall mechanism of this compound-mediated gene delivery.

References

Introduction: The Endosomal Barrier and the Role of Ionizable Lipids

An In-Depth Technical Guide on DODAP pKa and its Importance for Endosomal Escape

For Researchers, Scientists, and Drug Development Professionals

The effective intracellular delivery of nucleic acid therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA), is a cornerstone of modern medicine. However, a significant hurdle in realizing their full therapeutic potential is the endosomal barrier. After cellular uptake via endocytosis, these therapeutic payloads are encapsulated within endosomes. To be effective, they must escape this vesicular confinement and reach the cytoplasm. Failure to do so results in trafficking to the lysosome, where the cargo is degraded by acidic hydrolases, rendering the therapy ineffective.[1][2]

Ionizable lipids are a class of synthetic lipids that have been engineered to overcome this challenge. These lipids are a critical component of lipid nanoparticles (LNPs), the most clinically advanced non-viral delivery systems for RNA.[3][4] 1,2-dioleoyl-3-dimethylammonium-propane (this compound) was one of the first and most foundational ionizable lipids used for nucleic acid delivery.[5][6]

The key feature of an ionizable lipid like this compound is its pH-dependent charge. It is designed to be largely neutral at physiological pH (≈7.4) but to become positively charged (protonated) within the increasingly acidic environment of the maturing endosome (pH 5.5–6.5).[4][] This charge-switching behavior is dictated by the lipid's acid dissociation constant (pKa). The pKa is the most critical physicochemical parameter influencing the efficacy and safety of LNP formulations, as it directly governs the lipid's ability to interact with and disrupt the endosomal membrane, facilitating the release of its cargo into the cytoplasm.[3][8][9] This guide provides a detailed examination of this compound's pKa, the mechanism of endosomal escape it facilitates, and the experimental protocols used to characterize these properties.

Physicochemical Properties of this compound

This compound is an amphipathic molecule composed of three key parts: a tertiary amine headgroup, a glycerol (B35011) backbone, and two unsaturated oleoyl (B10858665) hydrocarbon tails.[][10] This structure allows it to integrate into the lipid bilayer of an LNP. The tertiary amine headgroup is the ionizable center, capable of accepting a proton in acidic conditions.

The pKa of this compound

The pKa of an ionizable lipid is a measure of its acidity and determines the pH at which it becomes protonated. It is crucial to distinguish between the intrinsic pKa of an individual lipid molecule in solution and the apparent pKa (pKaapp) of the lipid when it is formulated into an LNP. The pKaapp is the functionally relevant value, representing the average ionization behavior of all lipid headgroups within the nanoparticle's microenvironment, and is typically 2-3 units lower than the intrinsic pKa of the lipid alone.[3][11][12]

The reported pKa for this compound varies across the literature, which can be attributed to different measurement techniques and formulation compositions.

Table 1: Reported pKa Values for this compound and this compound-containing LNPs

| Lipid/Formulation | Reported pKa Value | Measurement Method | Reference(s) |

| This compound | 5.59 | TNS binding assay | [13] |

| This compound | 6.6 - 6.7 | Not specified | [5][6] |

| This compound (in LNP) | 5.62 | TNS binding assay | [13] |

| This compound (water-soluble analogue) | 9.81 | NMR Spectroscopy | [11][14] |

| This compound (in LNP) | 8.02 | Not specified | [10] |

Note: The variation in reported values highlights the critical importance of consistent, well-defined experimental protocols for pKa determination.

The optimal apparent pKa for LNP-mediated delivery is a delicate balance. A pKa in the range of 6.0 to 7.0 is considered ideal for most applications.[3][15]

-

If the pKa is too high , the LNP will be positively charged at physiological pH, leading to rapid clearance, nonspecific binding to blood components, and systemic toxicity.[3][8]

-

If the pKa is too low , the LNP will not become sufficiently protonated in the endosome to trigger membrane disruption, resulting in lysosomal degradation of the payload.[15]

The Mechanism of this compound-Mediated Endosomal Escape

The process of endosomal escape is a multi-step cascade triggered by the acidification of the endosomal lumen. The pKa of this compound is the switch that activates this process.

-

Endocytosis: An LNP containing this compound is taken up by a target cell. In the bloodstream and extracellular environment (pH 7.4), this compound is predominantly neutral, minimizing toxicity and nonspecific interactions.[5][6][]

-

Endosomal Acidification: The newly formed endosome begins to mature, and proton pumps in its membrane actively lower the internal pH from ~7.4 to as low as 5.5.[3]

-

This compound Protonation: As the endosomal pH drops below the apparent pKa of the LNP, the tertiary amine headgroups of the this compound molecules accept protons and become positively charged.[][16]

-

Electrostatic Interaction: The now cationic LNP surface interacts strongly with the negatively charged anionic lipids (e.g., phosphatidylserine) present on the inner leaflet of the endosomal membrane.[]

-

Membrane Destabilization and Cargo Release: This electrostatic interaction, combined with the cone-like shape of lipids like this compound, disrupts the integrity of the endosomal membrane. This is believed to occur through the formation of non-bilayer lipid phases, such as the inverted hexagonal (HII) phase, which creates defects in the membrane.[4][5] This destabilization ultimately leads to the rupture of the endosome and the release of the nucleic acid payload into the cytoplasm.[2]

Caption: Logical workflow of this compound-mediated endosomal escape.

Experimental Protocols

Accurately characterizing the pKa of an LNP formulation and quantifying its ability to facilitate endosomal escape are essential for the rational design of effective delivery vehicles.

pKa Determination Methods

The apparent pKa of an LNP is not measured directly but is determined by observing a physicochemical change as a function of pH.

The 2-(p-toluidino)naphthalene-6-sulfonate (TNS) assay is the most common method for determining the apparent pKa of LNPs.[3]

-

Principle: TNS is a fluorescent probe that is poorly fluorescent in polar (aqueous) environments but exhibits strong fluorescence in non-polar (hydrophobic) environments. As the LNP becomes protonated at lower pH, the positively charged surface attracts the anionic TNS probe. The binding of TNS to the more hydrophobic lipid surface causes a significant increase in its fluorescence intensity.

-

Methodology:

-

Prepare a series of buffers across a wide pH range (e.g., pH 3 to 10).

-

Add a constant concentration of the LNP formulation and TNS to each buffer.

-

Incubate to allow for equilibration.

-

Measure the fluorescence intensity at each pH value (typically Ex: 320 nm, Em: 430 nm).

-

Plot fluorescence intensity versus pH. The data will form a sigmoidal curve.

-

The apparent pKa is determined as the pH value at which 50% of the maximum fluorescence is observed.[3]

-

Caption: Experimental workflow for the TNS fluorescence assay.

Endosomal Escape Quantification Assays

Directly measuring the percentage of nanoparticles that escape the endosome is challenging.[17] Assays are often indirect or rely on sophisticated imaging or reporter systems.

This is an imaging-based method that identifies instances of endosomal membrane rupture.

-

Principle: Galectins are a family of cytosolic proteins that bind to β-galactosides. The inner leaflet of the endosomal membrane is glycosylated. When the membrane is damaged or ruptured, these glycans become exposed to the cytosol. Cytosolic Galectin-8 will then rapidly bind to the site of damage, forming bright fluorescent puncta that can be visualized by microscopy. The number of puncta per cell correlates with the frequency of endosomal escape events.

-

Methodology:

-

Culture cells (e.g., HeLa, A549) on glass-bottom dishes suitable for microscopy.

-

Transfect cells with a plasmid encoding a fluorescently tagged Galectin-8 (e.g., GFP-Gal8) or use immunofluorescence to detect endogenous Galectin-8.

-

Treat the cells with the LNP formulation.

-

Incubate for a desired period (e.g., 4-24 hours).

-

Fix and permeabilize the cells (if using immunofluorescence).

-

Image the cells using a confocal microscope.

-

Quantify the number and intensity of fluorescent Galectin-8 puncta per cell. An increase in puncta compared to untreated control cells indicates LNP-induced endosomal damage.

-

Caption: Workflow for the Galectin-8 endosomal escape assay.

Functional assays measure the biological outcome that occurs only after successful endosomal escape and cargo release.

-

siRNA-mediated Gene Silencing: Cells expressing a reporter gene (e.g., Luciferase, GFP) are treated with LNPs encapsulating siRNA targeting that specific gene. The degree of gene knockdown, measured by luminescence or fluorescence reduction, serves as a robust, albeit indirect, measure of successful cytosolic delivery.

-

mRNA-mediated Protein Expression: Cells are treated with LNPs encapsulating mRNA that codes for a reporter protein. The subsequent expression of the protein is quantified and directly correlates with the amount of mRNA that has escaped the endosome and been translated by the cell's machinery.

Conclusion

This compound remains a fundamentally important ionizable lipid in the field of nucleic acid delivery. Its pH-responsive nature, governed by its pKa, provides a powerful mechanism for overcoming the endosomal barrier, one of the most significant challenges in intracellular drug delivery. The apparent pKa of an LNP formulation is the single most predictive parameter for its in vivo efficacy.[3] An optimized pKa ensures that the nanoparticle remains inert in circulation but becomes potently active within the acidic confines of the endosome, where it disrupts the membrane to release its therapeutic cargo. A thorough understanding and precise experimental characterization of both the LNP's pKa and its functional ability to induce endosomal escape are indispensable for the successful development of the next generation of safe and effective LNP-based therapeutics.

References

- 1. 2024 Spring Southeastern Sectional Meeting [meetings.ams.org]

- 2. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]

- 3. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 8. c.web.umkc.edu [c.web.umkc.edu]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Prediction of the Apparent pKa Value of Lipid Nanoparticles by Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pKa of Lipids in Drug Delivery | BroadPharm [broadpharm.com]

- 16. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitating Endosomal Escape of a Library of Polymers for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

The Role of DODAP in siRNA Therapeutics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of small interfering RNA (siRNA) therapeutics has opened up new frontiers in medicine, offering the potential to silence disease-causing genes with high specificity. However, the effective delivery of siRNA to its target cells remains a significant hurdle. Lipid nanoparticles (LNPs) have emerged as a leading platform for siRNA delivery, and among the crucial components of these LNPs are ionizable cationic lipids. 1,2-dioleoyl-3-dimethylammonium-propane (DODAP) was one of the pioneering ionizable lipids used in the development of LNP-siRNA formulations. This technical guide provides an in-depth overview of the applications of this compound in siRNA therapeutics, focusing on its mechanism of action, formulation characteristics, and role in mediating gene silencing.

The Core of the Nanoparticle: this compound's Mechanism of Action

This compound is an ionizable cationic lipid, meaning its charge is pH-dependent. At a physiological pH of 7.4, this compound is nearly neutral, which helps to minimize non-specific interactions with blood components and reduces toxicity, contributing to a longer circulation half-life for the LNP.[1] However, upon endocytosis into the target cell, the LNP is trafficked into the acidic environment of the endosome (pH 5.5-6.5).

This compound has a pKa of approximately 6.6.[1] This is a critical feature, as it allows this compound to become protonated and thus positively charged within the acidic endosome. This charge switch is the key to its function. The now cationic this compound can interact electrostatically with the anionic lipids present in the endosomal membrane.[2] This interaction is believed to induce a structural change in the lipid bilayer of the endosome, leading to membrane destabilization and the formation of non-bilayer lipid structures, such as the hexagonal HII phase.[2][3] This disruption of the endosomal membrane facilitates the escape of the encapsulated siRNA from the endosome into the cytoplasm, where it can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.[4]

Quantitative Data on this compound-Based LNP-siRNA Formulations

The physicochemical properties of LNP-siRNA formulations are critical determinants of their stability, safety, and efficacy. The following tables summarize key quantitative data for this compound-containing LNPs from various studies.

| LNP Composition (molar ratio) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | siRNA Encapsulation Efficiency (%) | Reference |

| This compound/DSPC/Cholesterol/PEG-lipid | ~100 | Not specified | Nearly neutral at pH 7.4 | ~80 | [1] |

| DOTAP/DSPC/Cholesterol/DMG-PEG2k (50/10/38.5/1.5) | 59-88 | ≤ 0.2 | -0.44 to -6.35 | >90 | [5] |

Note: While DOTAP is a permanently charged cationic lipid, this data provides context for typical LNP characteristics.

| Therapeutic Target & Model | This compound-based LNP Formulation | Dose | Gene Silencing Efficacy | Reference |

| Factor VII (in vivo, rodents) | LNP containing this compound | ~10 mg siRNA/kg | 50% gene silencing | [6] |

| Luciferase (in vitro) | LNP with varying DOTMA/DODMA ratios | 100 nM siRNA | High gene silencing with optimized ratio | [6] |

Note: Data for DLinMC3DMA is provided for comparison, highlighting the evolution of ionizable lipids.

| Lipid | pKa | In Vivo Potency (ED50 for Factor VII silencing) | Reference |

| This compound | 6.6 | ~10 mg/kg | [1][6] |

| DLinMC3DMA | 6.4 | 0.005 mg/kg | [6] |

Experimental Protocols

Formulation of this compound-based siRNA-LNPs using Microfluidics

This protocol describes a general method for preparing siRNA-LNPs using a microfluidic mixing device, such as the NanoAssemblr™ platform.

Materials:

-

1,2-dioleoyl-3-dimethylammonium-propane (this compound)

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-DMG)

-

siRNA targeting the gene of interest

-

Ethanol (B145695) (anhydrous)

-

Citrate (B86180) buffer (50 mM, pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device and cartridges

Procedure:

-

Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and PEG-DMG in anhydrous ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration should be optimized, for example, 12.5 mM.

-

Prepare siRNA Solution: Dissolve the siRNA in 50 mM citrate buffer (pH 4.0) to a final concentration of, for example, 0.4 mg/mL.

-

Microfluidic Mixing:

-

Set up the microfluidic device according to the manufacturer's instructions.

-

Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.

-

Set the flow rate ratio (FRR) of the aqueous to organic phase, typically at 3:1.

-

Set the total flow rate (TFR), for example, at 12 mL/min.

-

Initiate the mixing process. The rapid mixing of the two solutions will induce the self-assembly of the lipids and siRNA into LNPs.

-

-

Dialysis:

-

Collect the LNP solution from the outlet of the microfluidic device.

-

To remove the ethanol and raise the pH, dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).

-

-

Characterization:

-

Particle Size and Polydispersity Index (PDI): Determine the size distribution and PDI of the LNPs using Dynamic Light Scattering (DLS).

-

Zeta Potential: Measure the surface charge of the LNPs in PBS (pH 7.4) using Laser Doppler Velocimetry.

-

Encapsulation Efficiency: Quantify the amount of encapsulated siRNA using a fluorescent dye-based assay such as the RiboGreen assay. The encapsulation efficiency is calculated as: ((Total siRNA - Free siRNA) / Total siRNA) * 100%.

-

In Vitro Gene Silencing Assay

Materials:

-

Target cells expressing the gene of interest (e.g., HeLa cells expressing luciferase)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound-LNP-siRNA formulation

-

Control LNP formulation (with non-targeting siRNA)

-

96-well plates

-

Reagents for quantifying gene expression (e.g., luciferase assay kit, qRT-PCR reagents)

Procedure:

-

Cell Seeding: Seed the target cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection:

-

Prepare serial dilutions of the this compound-LNP-siRNA and control LNP formulations in cell culture medium to achieve the desired final siRNA concentrations (e.g., 1-100 nM).

-

Remove the old medium from the cells and add the LNP-containing medium.

-

Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

-

-

Gene Expression Analysis:

-

After the incubation period, lyse the cells.

-

Quantify the expression of the target gene. For a luciferase reporter gene, use a luciferase assay system. For an endogenous gene, use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels.

-

Normalize the gene expression to a housekeeping gene (e.g., GAPDH) or total protein concentration.

-

Calculate the percentage of gene silencing relative to cells treated with the control LNP.

-

Visualizing the Process: Signaling Pathways and Workflows

Endosomal Escape of this compound-LNP-siRNA

Caption: Mechanism of this compound-mediated endosomal escape of siRNA.

Experimental Workflow for LNP-siRNA Development

Caption: A typical workflow for the development and evaluation of this compound-based LNP-siRNA therapeutics.

Conclusion

References

- 1. Lipid Nanoparticles for Short Interfering RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. siRNA Functionalized Lipid Nanoparticles (LNPs) in Management of Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a Combined Lipid-Based Nanoparticle Formulation for Enhanced siRNA Delivery to Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insight into mechanisms of cellular uptake of lipid nanoparticles and intracellular release of small RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity Profile of DODAP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-3-dimethylammonium-propane (DODAP) is an ionizable cationic lipid that has garnered significant attention in the field of nanomedicine, primarily for its application in the delivery of nucleic acids such as mRNA and siRNA.[] Unlike permanently charged cationic lipids such as DOTAP, this compound possesses a tertiary amine head group that is neutral at physiological pH and becomes protonated (positively charged) within the acidic environment of the endosome. This pH-sensitive charge characteristic is believed to contribute to its lower in vitro cytotoxicity profile, a critical attribute for the development of safe and effective drug delivery systems.[][2] This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound, including available quantitative data, detailed experimental protocols for assessing its toxicity, and insights into the potential signaling pathways involved in this compound-induced cell death.

Quantitative Cytotoxicity Data

One study investigating siRNA lipoplexes in MCF-7-Luc cells reported that formulations containing this compound and 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) exhibited slight cytotoxicity, with cell viability remaining between 70–80%.[3] In contrast, other lipoplex formulations in the same study showed higher viability (greater than 87%), suggesting that the formulation components and their ratios are critical determinants of overall cytotoxicity.[3]

For comparative context, studies on the structurally related but permanently cationic lipid, 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), often report dose-dependent cytotoxicity. For instance, the cytotoxicity of DOTAP/cholesterol lipid nanoparticles (LNPs) is positively correlated with the proportion of DOTAP in the formulation and the overall lipid concentration.[4] In one study, siRNA-solid lipid nanoparticles (SLNs) prepared with DOTAP at a high nitrogen to phosphate (B84403) (N/P) ratio of 34:1 showed a half-maximal inhibitory concentration (IC50) of 8.1 ± 0.37 µg/mL in J774A.1 macrophages.[5] As the N/P ratio was decreased to 12:1, the IC50 value increased to 26.1 ± 3.97 µg/mL, indicating reduced cytotoxicity.[5] Given this compound's ionizable nature, it is generally considered to be less cytotoxic than DOTAP.[2]

Table 1: Summary of In Vitro Cytotoxicity Data for this compound and Comparative Cationic Lipids

| Cationic Lipid/Formulation | Cell Line | Assay | Key Findings |

| This compound/DPPE Lipoplexes | MCF-7-Luc | Not Specified | Slight cytotoxicity, with 70-80% cell viability.[3] |

| DOTAP/Cholesterol LNPs | SK-OV-3 | MTT | Cytotoxicity is dose-dependent; higher DOTAP/cholesterol molar ratios and higher lipid concentrations lead to decreased cell viability.[4] |

| DOTAP-based siRNA-SLNs (N/P ratio 34:1) | J774A.1 macrophages | MTT | IC50 of 8.1 ± 0.37 µg/mL.[5] |

| DOTAP-based siRNA-SLNs (N/P ratio 12:1) | J774A.1 macrophages | MTT | IC50 of 26.1 ± 3.97 µg/mL.[5] |

Experimental Protocols for Cytotoxicity Assessment

A thorough evaluation of this compound's cytotoxicity requires a panel of in vitro assays that probe different aspects of cellular health, from metabolic activity to membrane integrity and the induction of programmed cell death.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of metabolically active cells.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase during the experiment.

-

Treatment: Prepare serial dilutions of the this compound-containing formulation in cell culture medium. Remove the old medium from the cells and add the medium containing the this compound formulation. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Solubilization: After the incubation with MTT, carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the results to determine the IC50 value, which is the concentration of the this compound formulation that inhibits 50% of cell viability.[6]

-

2. Lactate Dehydrogenase (LDH) Assay

This assay measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.

-

Principle: LDH is a stable enzyme present in the cytoplasm of all cells. When the plasma membrane is compromised, LDH is released into the surrounding medium. The amount of LDH in the medium is proportional to the number of damaged cells.

-

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

-

LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

-

Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

-

Data Analysis: Determine the amount of LDH released and express it as a percentage of the positive control (cells treated with a lysis buffer to achieve maximum LDH release).

-

Apoptosis Assays

1. Annexin V/Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Protocol:

-

Cell Seeding and Treatment: Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with the this compound formulation.

-

Cell Harvesting: After the desired incubation time, harvest the cells (including any floating cells in the medium) by trypsinization or gentle scraping.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

-

Signaling Pathways in this compound-Induced Cytotoxicity

The cytotoxic effects of cationic lipids, including likely those of this compound, are often mediated by the induction of cellular stress pathways, leading to programmed cell death (apoptosis).

Reactive Oxygen Species (ROS) Production

Cationic lipids can interact with cellular membranes, including the mitochondrial membrane, leading to an increase in the production of reactive oxygen species (ROS).[7] Excessive ROS can cause oxidative stress, damaging cellular components like lipids, proteins, and DNA, and can trigger apoptotic pathways.

Measurement of ROS:

-

Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is non-fluorescent. Inside the cell, it is deacetylated by cellular esterases to dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

-

Protocol:

-

Cell Seeding and Treatment: Seed cells and treat with the this compound formulation.

-

Dye Loading: Load the cells with DCFH-DA and incubate.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

-

Mitochondrial Membrane Potential (ΔΨm) Disruption

Mitochondria play a central role in apoptosis. A decrease in the mitochondrial membrane potential is an early event in the apoptotic cascade.

Measurement of ΔΨm:

-

Principle: The lipophilic cationic dye JC-1 accumulates in the mitochondria of healthy cells as aggregates that fluoresce red. In apoptotic cells with a collapsed mitochondrial membrane potential, JC-1 remains in the cytoplasm as monomers and fluoresces green. The ratio of red to green fluorescence is used as an indicator of mitochondrial health.

-

Protocol:

-

Cell Seeding and Treatment: Seed cells and treat with the this compound formulation.

-

JC-1 Staining: Incubate the cells with JC-1 dye.

-

Fluorescence Measurement: Measure the red and green fluorescence using a fluorescence microscope, plate reader, or flow cytometer. A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.

-

Caspase Activation

Caspases are a family of proteases that are the central executioners of apoptosis. The activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) leads to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.

Measurement of Caspase Activity:

-

Principle: Commercially available kits can measure the activity of specific caspases using a fluorogenic or colorimetric substrate that is cleaved by the active enzyme.

-

Protocol:

-

Cell Seeding and Treatment: Seed cells and treat with the this compound formulation.

-

Cell Lysis: Lyse the cells to release the caspases.

-

Substrate Addition: Add the specific caspase substrate to the cell lysate.

-

Signal Measurement: Measure the resulting fluorescent or colorimetric signal, which is proportional to the caspase activity.

-

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assessment

Caption: A generalized workflow for assessing the in vitro cytotoxicity of this compound formulations.

Signaling Pathway of Cationic Lipid-Induced Apoptosis

Caption: A simplified diagram of the proposed signaling cascade for apoptosis induced by cationic lipids like this compound.

Conclusion

This compound's ionizable nature positions it as a promising cationic lipid for gene delivery with a favorable safety profile compared to permanently charged lipids. While specific IC50 values for this compound are not widely reported, the available data suggests a lower cytotoxicity profile. A comprehensive in vitro assessment of this compound's cytotoxicity should involve a battery of assays to evaluate its impact on cell viability, membrane integrity, and the induction of apoptosis. The underlying mechanisms likely involve the generation of reactive oxygen species, disruption of mitochondrial function, and activation of the caspase cascade. Further research to establish a more detailed quantitative cytotoxicity profile of this compound across various cell lines will be invaluable for its continued development in clinical applications.

References

- 2. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Optimization of DOTAP/chol Cationic Lipid Nanoparticles for mRNA, pDNA, and Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of the amount of cationic lipid used to complex siRNA on the cytotoxicity and proinflammatory activity of siRNA-solid lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

The Biodegradability and Safety Profile of DODAP Lipids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-3-dimethylammonium-propane (DODAP) is an ionizable cationic lipid that has garnered significant attention as a key component of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, including mRNA and siRNA.[1][2] Its utility stems from its pH-sensitive nature; this compound is largely neutral at physiological pH, which contributes to the stability of LNPs in circulation and is associated with lower cytotoxicity compared to permanently cationic lipids.[3][4] Upon endocytosis into target cells, the acidic environment of the endosome protonates the tertiary amine headgroup of this compound.[2] This positive charge facilitates interaction with the anionic endosomal membrane, leading to membrane disruption and the release of the nucleic acid payload into the cytoplasm, a critical step for therapeutic efficacy.[2][5] This technical guide provides an in-depth overview of the current understanding of the biodegradability and safety of this compound lipids.

Biodegradability of this compound

Metabolism and Degradation Products

The structure of this compound, featuring two oleoyl (B10858665) ester chains linked to a propane (B168953) backbone, is amenable to enzymatic hydrolysis. A technical study utilizing liquid chromatography-mass spectrometry (LC-MS) has shown that this compound is "easily degradable."[7] The primary degradation pathway involves the cleavage of one of the oleoyl chains, resulting in a significant degradation product with a loss of C18H32O.[7] Another potential degradation pathway is the N-oxidation of the dimethylamino headgroup.[7]

Table 1: Identified Degradation Products of this compound

| Parent Compound | Degradation Pathway | Key Degradation Product | Analytical Method | Reference |

| This compound | Ester Hydrolysis | Loss of one oleoyl chain (C18H32O) | LC-MS with Electron Activated Dissociation (EAD) | [7] |

| This compound | Oxidation | N-oxidation of the dimethylamino headgroup | LC-MS with Electron Activated Dissociation (EAD) | [7] |

Experimental Protocol: Assessing Ready Biodegradability via OECD 301F

To quantitatively assess the biodegradability of this compound, the OECD 301F (Manometric Respirometry Test) is a suitable standardized method.[8][9][10] This test evaluates the extent to which a substance is degraded by a mixed population of microorganisms under aerobic conditions by measuring oxygen consumption.

Methodology:

-

Test Setup: A known concentration of this compound is added to a mineral medium inoculated with activated sludge from a wastewater treatment plant. The test is run in sealed vessels.

-

Control Groups:

-

Positive Control: A readily biodegradable substance (e.g., sodium benzoate) is run in parallel to ensure the viability and activity of the microbial inoculum.

-

Toxicity Control: The test substance is combined with the positive control to assess for any inhibitory effects on the microorganisms.

-

Inoculum Blank: Contains only the inoculum and mineral medium to measure background respiration.

-

-

Incubation: The vessels are incubated at a constant temperature (typically 20-24°C) in the dark for 28 days.

-

Measurement: The consumption of oxygen is measured over the 28-day period using a manometric respirometer.

-

Data Analysis: The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD) of this compound. A substance is considered "readily biodegradable" if it reaches ≥60% biodegradation within a 10-day window during the 28-day test period.[2]

References

- 1. Lipid nanoparticles as the drug carrier for targeted therapy of hepatic disorders - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D3TB02766J [pubs.rsc.org]

- 2. petroleumhpv.org [petroleumhpv.org]

- 3. From Bench to Bedside: Implications of Lipid Nanoparticle Carrier Reactogenicity for Advancing Nucleic Acid Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciex.com [sciex.com]

- 8. Evaluating the Ready Biodegradability of Biodegradable Plastics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biodegradability assessment of food additives using OECD 301F respirometric test - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of DODAP in Nanomedicine and Gene Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of nanomedicine has revolutionized the landscape of therapeutic delivery, with lipid nanoparticles (LNPs) emerging as a premier platform for the targeted administration of genetic material. Central to the success of many LNP formulations is the ionizable cationic lipid, a component critical for nucleic acid encapsulation and, more importantly, for the effective release of cargo into the cell's cytoplasm. Among the pioneering ionizable lipids, 1,2-dioleoyl-3-dimethylammonium-propane (DODAP) has played a foundational role. This technical guide provides an in-depth exploration of this compound, detailing its mechanism of action, applications in nanomedicine and gene therapy, and the experimental protocols essential for its use.

The Core of Delivery: Understanding this compound's Mechanism

This compound's efficacy hinges on its pH-responsive nature. Its tertiary amine headgroup has a pKa of approximately 6.6.[1] This property allows this compound to remain largely neutral at physiological pH (~7.4) in the bloodstream, minimizing toxicity and non-specific interactions with serum proteins.[1][2] However, upon cellular uptake via endocytosis, the nanoparticle is trafficked into endosomes, where the internal environment becomes progressively acidic.

As the pH within the endosome drops below this compound's pKa, its amine group becomes protonated, conferring a positive charge to the lipid.[3][4] This charge is the linchpin of endosomal escape. The now cationic this compound interacts electrostatically with the negatively charged lipids of the endosomal membrane.[5] This interaction, in concert with helper lipids like DOPE within the LNP formulation, disrupts the integrity of the endosomal membrane, facilitating the release of the encapsulated nucleic acid payload into the cytoplasm where it can exert its therapeutic effect.[5][6] This critical step is a primary barrier to effective gene therapy, and this compound's ability to overcome it has been a significant advancement.

References

- 1. Lipid Nanoparticles for Short Interfering RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of Lipid Nanoparticle Physico-Chemical Properties and Composition on Their Interaction with the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deliver mRNA with LNP, transfection is so easy! [absin.net]

- 4. benchchem.com [benchchem.com]

- 5. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 6. m.youtube.com [m.youtube.com]

Foundational Research on DODAP for Nucleic Acid Encapsulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research on 1,2-dioleoyl-3-dimethylammonium-propane (DODAP), a pivotal ionizable cationic lipid in the field of nucleic acid delivery. We will explore its mechanism of action, provide detailed experimental protocols for the formulation and characterization of this compound-based lipid nanoparticles (LNPs), and present key quantitative data to inform formulation optimization.

Core Concepts: The Role of this compound in Nucleic Acid Delivery

This compound is a well-established ionizable cationic lipid that plays a crucial role in the encapsulation and intracellular delivery of nucleic acids such as messenger RNA (mRNA) and small interfering RNA (siRNA).[1] Its structure, featuring a tertiary amine headgroup and two oleoyl (B10858665) chains, is key to its function.

At physiological pH (around 7.4), this compound is largely neutral, which minimizes non-specific interactions with biological membranes and reduces cytotoxicity. However, upon endocytosis into the cell, the endosome's internal environment becomes progressively more acidic. This drop in pH leads to the protonation of this compound's amine headgroup, giving it a positive charge. This charge switch is fundamental to its mechanism of action. The positively charged this compound can then interact with the negatively charged lipids present in the endosomal membrane, leading to membrane destabilization and the release of the encapsulated nucleic acid cargo into the cytoplasm, a process often referred to as endosomal escape.[1][2] The pKa of the ionizable lipid, the pH at which it is 50% protonated, is a critical parameter, with an optimal pKa range of 6.2-6.5 being suggested for efficient in vivo gene silencing.[1][3] this compound's pKa is reported to be in the range of 6.6-6.7.[1]

Quantitative Data on this compound-Based LNP Formulations

The physicochemical properties of lipid nanoparticles are critical determinants of their in vivo performance, including their stability, circulation time, and transfection efficiency. Key parameters include particle size, polydispersity index (PDI), and nucleic acid encapsulation efficiency. Below are tables summarizing quantitative data from various studies on this compound- and other ionizable lipid-based LNP formulations.

Table 1: Physicochemical Properties of Ionizable Lipid-Based LNPs for mRNA Delivery

| Ionizable Lipid | Molar Ratio (Ionizable:DSPC:Chol:PEG) | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Reference |

| This compound | 50:10:38.5:1.5 | ~133 | < 0.2 | > 85 | [4] |

| DLin-MC3-DMA | 50:10:38.5:1.5 | ~117 | < 0.2 | > 85 | [4] |

| ALC-0315 | 50:10:38.5:1.5 | ~133 | 0.15 | > 85 | [4] |

Table 2: Physicochemical Properties of Cationic/Ionizable Lipid-Based LNPs for siRNA Delivery

| Cationic/Ionizable Lipid Composition | Molar Ratio (Lipid:DSPC:Chol:PEG) | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Reference |

| DOTAP/MC3 (5:45) | 50:10:37.5:1.5:1 | 59-88 | ≤ 0.2 | > 90 | [5] |

| DOTAP/MC3 (10:40) | 50:10:37.5:1.5:1 | 59-88 | ≤ 0.2 | > 90 | [5] |

| DOTAP/MC3 (25:25) | 50:10:37.5:1.5:1 | 59-88 | ≤ 0.2 | > 90 | [5] |

| DODMA | Not Specified | 102.2 ± 15.2 | < 0.2 | Not Specified | [6] |

Experimental Protocols

Reproducibility in LNP formulation is paramount. This section provides detailed methodologies for the preparation and characterization of this compound-based LNPs.

LNP Formulation via Microfluidic Mixing

This protocol is adapted from a method for formulating various ionizable lipid-based LNPs, including those with this compound.[7]

Materials:

-

This compound (or other ionizable lipid)

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)

-

Ethanol (B145695) (200 proof)

-

Sodium Acetate (B1210297) Buffer (50 mM, pH 4.0)

-

Nucleic acid (mRNA or siRNA)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Microfluidic mixing device (e.g., NanoAssemblr™)

Procedure:

-

Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol to achieve a final molar ratio of 50:10:38.5:1.5. The total lipid concentration should be 50 mM.

-

Prepare Nucleic Acid Solution: Dissolve the nucleic acid (e.g., firefly luciferase mRNA) in 50 mM sodium acetate buffer (pH 4.0) to a concentration of 1 mg/mL.

-

Microfluidic Mixing: Set the microfluidic mixing device to the desired flow rate ratio (e.g., 3:1 aqueous to alcoholic phase).

-

LNP Formation: Simultaneously inject the lipid-ethanol solution and the nucleic acid-aqueous solution into the microfluidic device. The rapid mixing will induce the self-assembly of LNPs, encapsulating the nucleic acid.

-

Dialysis: Immediately after formation, dialyze the LNP suspension against PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove ethanol and raise the pH.

-

Concentration (Optional): If a higher concentration is required, concentrate the LNP suspension using a centrifugal filter unit with an appropriate molecular weight cutoff (e.g., 100 kDa).

-

Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

-

Storage: Store the LNPs at 4°C.

Characterization of LNPs

3.2.1. Particle Size and Polydispersity Index (PDI) Measurement

-

Principle: Dynamic Light Scattering (DLS) is used to determine the size distribution and PDI of the nanoparticles.

-

Procedure:

-

Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

-

Transfer the diluted sample to a disposable cuvette.

-

Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer).

-

Perform measurements in triplicate at 25°C.

-

3.2.2. Zeta Potential Measurement

-

Principle: Laser Doppler Velocimetry is used to measure the surface charge of the LNPs.

-

Procedure:

-

Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl).

-

Load the sample into a specialized zeta potential cuvette.

-

Measure the zeta potential using a DLS instrument with this capability.

-

Perform measurements in triplicate at 25°C.

-

3.2.3. Nucleic Acid Encapsulation Efficiency

-

Principle: The RiboGreen assay is a fluorescent-based method to quantify the amount of nucleic acid. By comparing the fluorescence of the sample before and after lysing the LNPs with a detergent, the encapsulation efficiency can be determined.

-

Materials:

-

Quant-iT™ RiboGreen™ RNA Assay Kit

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

-

Triton X-100 (1% v/v in TE buffer)

-

-

Procedure:

-

Prepare a standard curve: Create a series of known nucleic acid concentrations in TE buffer.

-

Prepare LNP samples:

-

Sample A (Total RNA): Dilute the LNP suspension in TE buffer containing 1% Triton X-100 to disrupt the lipid nanoparticles.

-

Sample B (Free RNA): Dilute the LNP suspension in TE buffer without detergent.

-

-

Incubate: Incubate all samples and standards with the RiboGreen reagent according to the manufacturer's instructions, protected from light.

-

Measure Fluorescence: Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).

-

Calculate Encapsulation Efficiency (EE): EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100

-

Visualizing Key Processes with Graphviz

To better understand the complex processes involved in this compound-mediated nucleic acid delivery, we provide diagrams generated using the DOT language.

Experimental Workflow for LNP Formulation and Characterization

Cellular Uptake and Endosomal Escape Pathway

Conclusion

This compound remains a cornerstone in the development of non-viral nucleic acid delivery systems. Its pH-responsive nature provides a robust mechanism for endosomal escape, a critical barrier in intracellular drug delivery. By understanding the foundational principles of this compound-based LNP formulation and characterization, researchers can optimize their delivery platforms for a wide range of therapeutic applications. The provided protocols and data serve as a valuable resource for scientists and developers working to advance the field of gene therapy.

References

- 1. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]

- 3. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 4. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a Combined Lipid-Based Nanoparticle Formulation for Enhanced siRNA Delivery to Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cationic Lipid Nanoparticles for Therapeutic Delivery of siRNA and miRNA to Murine Liver Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation of mRNA Lipid Nanoparticles [bio-protocol.org]

The Dynamics of DODAP and Nucleic Acids: A Technical Guide to pH-Responsive Lipoplex Formation and Intracellular Delivery

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Interaction of 1,2-dioleoyl-3-dimethylammonium-propane (DODAP) with Negatively Charged Nucleic Acids.

This technical guide provides an in-depth exploration of the mechanisms, experimental protocols, and quantitative characteristics governing the interaction between the ionizable cationic lipid this compound and nucleic acids such as siRNA and mRNA. This document serves as a critical resource for professionals in the field of drug delivery, offering detailed insights into the formulation and function of this compound-based lipid nanoparticles (LNPs).

Executive Summary

1,2-dioleoyl-3-dimethylammonium-propane (this compound) is a pivotal component in the development of non-viral vectors for nucleic acid delivery. Its efficacy stems from a unique pH-sensitive tertiary amine head group, which allows for efficient encapsulation of nucleic acids in acidic conditions and maintains a near-neutral surface charge at physiological pH, mitigating toxicity. This guide details the principles of this interaction, the methodologies to characterize the resulting lipoplexes, and the cellular pathways exploited for successful cargo delivery.

The Core Interaction: A pH-Dependent Electrostatic Dance

The utility of this compound in nucleic acid delivery is fundamentally linked to its acid dissociation constant (pKa). The pKa is the pH at which the lipid's amine head group is 50% protonated. For this compound, the experimentally determined pKa of its water-soluble analogue is approximately 7.65, with computational models providing a similar value of 7.97[1].

At a pH below its pKa, such as during the formulation process in an acidic buffer (typically pH 4-5), this compound's tertiary amine group becomes protonated, conferring a positive charge. This cationic state drives a strong electrostatic interaction with the negatively charged phosphate (B84403) backbone of nucleic acids (e.g., siRNA, mRNA, pDNA), leading to the formation of stable lipid-nucleic acid complexes, or lipoplexes[2].

Conversely, at physiological pH (≈7.4), which is near or slightly below its pKa, this compound is predominantly in a neutral, deprotonated state[3]. This charge neutrality on the exterior of the formulated lipid nanoparticle (LNP) is advantageous for in vivo applications, as it reduces non-specific interactions with blood components and minimizes cytotoxicity associated with permanently cationic lipids[4].

dot

Caption: pH-dependent protonation and complexation of this compound with nucleic acids.

Quantitative Physicochemical Characteristics

The successful formation and efficacy of this compound-based LNPs are determined by several key quantitative parameters. These include the ratio of lipid nitrogen to nucleic acid phosphate (N/P ratio), particle size (hydrodynamic diameter), polydispersity index (PDI), and surface charge (zeta potential).

| Parameter | Typical Target Range | Significance |

| pKa | 6.2 - 6.9 | Determines pH-sensitivity; crucial for endosomal escape and low toxicity[1][4]. This compound's intrinsic pKa is ~7.65[1]. |

| N/P Ratio | > 3:1 | Ensures sufficient cationic charge for complete complexation of nucleic acids. Affects size and surface charge[5][6][7]. |

| Particle Size (Z-average) | < 200 nm | Optimal for cellular uptake via endocytosis and avoiding rapid clearance by the immune system[3]. |

| Polydispersity Index (PDI) | < 0.2 | Indicates a homogenous and narrow particle size distribution, ensuring predictable behavior and reproducibility[3]. |

| Zeta Potential (at neutral pH) | > 0 mV (slightly positive) | A slightly positive charge can enhance interaction with negatively charged cell membranes[3]. |

| Encapsulation Efficiency | > 60% | High encapsulation protects the nucleic acid cargo from degradation and ensures efficient delivery[3]. |

Table 1: Summary of key quantitative parameters for this compound-based lipid nanoparticles.

Experimental Protocols

LNP Formulation via Thin-Film Hydration

The thin-film hydration method is a common and robust technique for preparing this compound-containing LNPs[2][8][9][10].

Methodology:

-

Lipid Mixture Preparation: Dissolve this compound and helper lipids (e.g., cholesterol, DSPC, PEG-lipid) in a suitable organic solvent (e.g., chloroform (B151607) or ethanol) in a round-bottom flask. A typical molar ratio could be this compound/Cholesterol/DSPC/PEG-DSPE at 50/10/39/1[3].

-

Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum. This process leaves a thin, uniform lipid film on the inner surface of the flask.

-

Hydration: Hydrate the lipid film with an acidic aqueous buffer (e.g., sodium acetate, pH 4-5) containing the nucleic acid cargo. The hydration should be performed above the phase transition temperature of the lipids, with gentle agitation to form multilamellar vesicles (MLVs).

-

Size Reduction (Extrusion): To achieve a uniform size distribution, subject the MLV suspension to extrusion. This involves repeatedly passing the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.

-

Purification: Remove unencapsulated nucleic acids and buffer components through dialysis or tangential flow filtration against a physiological buffer (e.g., PBS, pH 7.4).

dot

Caption: Workflow for LNP formulation using the thin-film hydration method.

Physicochemical Characterization

4.2.1 Particle Size and Zeta Potential by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter (particle size), size distribution (PDI), and zeta potential (surface charge) of LNPs in suspension[11][12][13].

Methodology:

-

Sample Preparation: Dilute the final LNP suspension in an appropriate buffer (e.g., 1x PBS for size, deionized water for zeta potential) to a suitable concentration to avoid multiple scattering effects.

-

Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

-

Measurement: Place the diluted sample in a cuvette and insert it into the instrument.

-

For size and PDI , the instrument measures the intensity fluctuations of scattered laser light caused by the Brownian motion of the particles.

-

For zeta potential , an electric field is applied across the sample, and the instrument measures the velocity of the particles (electrophoretic mobility), from which the zeta potential is calculated.

-

-

Data Analysis: Use the instrument's software to analyze the correlation function (for size) or frequency shift (for zeta potential) to obtain the Z-average diameter, PDI, and zeta potential values.

4.2.2 Nucleic Acid Complexation by Gel Retardation Assay

This assay determines the N/P ratio at which the cationic lipids completely complex the anionic nucleic acid, preventing its migration through an agarose (B213101) gel[14][15][16][17].

Methodology:

-

Complex Preparation: Prepare a series of LNP/nucleic acid complexes at varying N/P ratios. Keep the amount of nucleic acid constant while varying the amount of lipid.

-

Incubation: Allow the complexes to form by incubating them at room temperature for 20-30 minutes.

-

Gel Electrophoresis: Load the samples into the wells of an agarose gel. Include a control lane with free, uncomplexed nucleic acid.

-

Visualization: After electrophoresis, stain the gel with a nucleic acid stain (e.g., SYBR Safe) and visualize it under UV light. The N/P ratio at which the nucleic acid no longer migrates from the well (i.e., the band disappears) is considered the point of complete complexation.

Cellular Uptake and Endosomal Escape Pathway

The delivery of the nucleic acid cargo into the cytoplasm is a multi-step process initiated by cellular uptake and culminating in endosomal escape, a process where this compound's pH-sensitivity is critical.

-

Endocytosis: LNPs with a near-neutral charge are typically internalized by cells through endocytosis[18][19].

-

Endosomal Acidification: Once inside the cell, the LNP is trafficked into an endosome. The endosomal compartment naturally undergoes maturation, accompanied by a drop in pH (from ~6.5 to ~5.0) due to the action of proton pumps (V-ATPase).

-

This compound Protonation & "Proton Sponge" Effect: As the endosomal pH drops below this compound's pKa, the this compound molecules within the LNP become protonated. This influx of protons is followed by an influx of counter-ions (e.g., Cl⁻) to maintain charge neutrality.

-

Endosomal Rupture: The accumulation of ions leads to osmotic swelling and, ultimately, the rupture of the endosomal membrane. This allows the LNP and its nucleic acid cargo to be released into the cytoplasm[20].

-

Cargo Release: In the cytoplasm (pH ≈ 7.4), this compound returns to its neutral state, weakening its electrostatic grip on the nucleic acid and facilitating its release to engage with the cellular machinery.

dot

Caption: Cellular uptake and endosomal escape mechanism mediated by this compound LNPs.

Post-Release Cytoplasmic Pathway of siRNA

Once released into the cytoplasm, siRNA molecules engage the endogenous RNA interference (RNAi) pathway to induce gene silencing[19][20].

-

RISC Loading: The double-stranded siRNA is incorporated into the RNA-Induced Silencing Complex (RISC)[21][22].

-

Strand Separation: Within RISC, the Argonaute-2 (Ago2) protein cleaves the passenger (sense) strand.

-

Target Recognition: The remaining guide (antisense) strand directs the activated RISC to bind to a messenger RNA (mRNA) molecule that has a complementary sequence.

-

mRNA Cleavage: Ago2 then cleaves the target mRNA, leading to its degradation and preventing its translation into a protein. This process results in the post-transcriptional silencing of the target gene[21][22].

dot

Caption: The cytoplasmic RNA interference (RNAi) pathway for siRNA.

Conclusion

This compound remains a cornerstone ionizable lipid for the non-viral delivery of nucleic acids. Its pH-responsive nature provides a sophisticated mechanism for balancing formulation stability, in vivo tolerability, and potent intracellular delivery. A thorough understanding of its interaction with nucleic acids, guided by the quantitative characterization and robust experimental protocols detailed in this guide, is essential for the rational design and optimization of next-generation LNP-based therapeutics.

References

- 1. Prediction of the Apparent pKa Value of Lipid Nanoparticles by Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. helixbiotech.com [helixbiotech.com]

- 3. Quality by Design (QbD) and Design of Experiments (DOE) as a Strategy for Tuning Lipid Nanoparticle Formulations for RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. c.web.umkc.edu [c.web.umkc.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]

- 10. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. wyatt.com [wyatt.com]

- 12. wyatt.com [wyatt.com]

- 13. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]

- 14. Fig. 1, [Agarose gel retardation assay to...]. - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Determination of Optimum Ratio of Cationic Polymers and Small Interfering RNA with Agarose Gel Retardation Assay - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Gel Shift Assay Protocol | Rockland [rockland.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Lipid-based systemic delivery of siRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Molecular Mechanisms and Biological Functions of siRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Knocking down barriers: advances in siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DODAP-Based Lipid Nanoparticle Systems

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,2-dioleoyl-3-dimethylammonium-propane (DODAP)-based lipid nanoparticle (LNP) systems. This compound is a pH-sensitive ionizable cationic lipid that has been instrumental in the development of non-viral vectors for the delivery of nucleic acid-based therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA). Its ability to remain neutral at physiological pH and become positively charged in the acidic environment of endosomes is key to its function in facilitating endosomal escape and cytoplasmic delivery of payloads.

Core Concepts of this compound-Based LNPs

This compound is a crucial component in many LNP formulations due to its ionizable nature. At a neutral pH of 7.4, the tertiary amine headgroup of this compound is largely deprotonated and thus neutral, which minimizes non-specific interactions with negatively charged biological membranes and reduces cytotoxicity.[1][2] Upon endocytosis, the LNP is trafficked into the endosome, where the pH drops to approximately 5.5-6.5.[3][4] In this acidic environment, the this compound headgroup becomes protonated, conferring a net positive charge to the LNP.[1] This charge facilitates interaction with anionic lipids in the endosomal membrane, leading to membrane destabilization and the release of the encapsulated nucleic acid cargo into the cytoplasm.[5][6]

The formulation of this compound-based LNPs typically includes three other key lipid components:

-

Helper Lipids: Neutral phospholipids, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), contribute to the structural integrity of the nanoparticle and can aid in membrane fusion and endosomal escape.[6]

-

Cholesterol: This steroid lipid is incorporated to stabilize the LNP structure, regulate membrane fluidity, and fill gaps between the other lipid components.[6]

-

PEGylated Lipids: A lipid conjugated to polyethylene (B3416737) glycol (PEG), such as 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000), is included to control the particle size during formulation and to provide a hydrophilic shield that reduces clearance by the reticuloendothelial system, thereby increasing circulation time in vivo.[7]

Quantitative Data on this compound-Based LNPs

The physicochemical properties and in vivo performance of this compound-based LNPs are influenced by their composition and formulation parameters. The following tables summarize quantitative data from various studies.

Table 1: Physicochemical Properties of this compound-Containing LNPs

| Ionizable Lipid | Other Lipids (molar ratio) | Payload | Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| This compound | DSPC/Cholesterol/PEG-C14 (25/20/45/10) | Antisense Oligonucleotides | 150-200 | - | - | ~90 | [8] |

| This compound | DSPC/Chol/PEG-DSPE (10/49/40/1) | Gold Nanoparticles | 95.8 ± 1.3 | 0.11 ± 0.01 | -1.1 ± 0.9 | High | [9] |

| This compound | - | mRNA | ~140 | ~0.2 | - | - | [10] |

| This compound (50%) | DSPC/Cholesterol/DMG-PEG2000 (10/38.5/1.5) | mRNA | - | - | - | >70 (at pH ≤ 6.0) | [11] |

| This compound (10-50% replacement of ALC-0315) | ALC-0315/DSPC/Cholesterol/PEG-lipid | mRNA | ~80-100 | <0.2 | Negative | >90 | [12] |

| DODAP50-LNP | - | SV antigen | ~150 | - | - | - | [13] |

Table 2: In Vivo Performance of this compound-Based LNPs

| LNP Formulation | Payload | Animal Model | Administration Route | Key Findings | Reference(s) |

| This compound-containing SORT LNP | mRNA | Mice | Intravenous | Targeted liver delivery | [14] |

| DODAP50-LNP with SV antigen | SV antigen | Mice | - | Enhanced antibody and T-cell responses | [13] |

| ALC-0315 LNPs with 10-25% this compound | OVA mRNA | Mice | Intramuscular | Minimal impact on in vivo expression compared to ALC-0315 alone. | [12] |

| ALC-0315 LNPs with 100% this compound | OVA mRNA | Mice | Intramuscular | Reduced in vivo potency compared to ALC-0315 alone. | [12] |

Experimental Protocols

Formulation of this compound-Based LNPs by Microfluidic Mixing

This protocol describes a common method for preparing this compound-based LNPs using a microfluidic device, which allows for rapid and reproducible mixing of lipid and aqueous phases.

Materials:

-

This compound, DSPC, Cholesterol, DMG-PEG2000

-

Ethanol (B145695) (200 proof, RNase-free)

-

mRNA or siRNA in an appropriate acidic buffer (e.g., 50 mM sodium acetate, pH 4.5)

-

Microfluidic mixing system (e.g., NanoAssemblr)

-

Syringes and tubing for the microfluidic system

-

Dialysis cassettes (e.g., 3.5 kDa MWCO)

-

Phosphate-buffered saline (PBS), pH 7.4 (sterile)

Procedure:

-

Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5) to a final total lipid concentration of ~10-20 mg/mL. Ensure complete dissolution; gentle warming may be necessary.

-

Prepare Aqueous Phase: Dilute the nucleic acid payload in the acidic buffer to the desired concentration.

-

Microfluidic Mixing:

-

Prime the microfluidic system according to the manufacturer's instructions.

-

Load the lipid-ethanol solution into one syringe and the aqueous nucleic acid solution into another.

-

Set the total flow rate (e.g., 10-20 mL/min) and the flow rate ratio (e.g., 3:1 aqueous to organic phase).

-

Initiate mixing. The rapid mixing of the two phases causes nanoprecipitation of the lipids, encapsulating the nucleic acid.

-

-

Purification:

-

Immediately after formation, dialyze the LNP suspension against sterile PBS (pH 7.4) overnight at 4°C to remove ethanol and exchange the buffer.

-

Concentrate the LNPs if necessary using centrifugal filter units.

-

-

Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

-

Storage: Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Characterization of this compound-Based LNPs

3.2.1. Size and Zeta Potential Measurement (Dynamic Light Scattering - DLS)

-

Sample Preparation: Dilute the LNP suspension in PBS (for size) or deionized water (for zeta potential) to an appropriate concentration to avoid multiple scattering effects.

-

DLS Measurement:

-

Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

-

Transfer the diluted LNP sample to a cuvette.

-

Perform the measurement to obtain the Z-average diameter, polydispersity index (PDI), and zeta potential. A PDI below 0.2 is generally considered indicative of a monodisperse sample.

-

3.2.2. Morphology Visualization (Cryogenic Transmission Electron Microscopy - Cryo-TEM)

-

Grid Preparation: Apply a small volume (3-5 µL) of the LNP suspension to a glow-discharged TEM grid.

-

Vitrification: Blot the grid to create a thin film and immediately plunge-freeze it in liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot). This process rapidly freezes the sample, preventing the formation of ice crystals and preserving the native structure of the LNPs.

-

Imaging: Transfer the vitrified grid to a cryo-TEM under cryogenic conditions. Acquire images at various magnifications to visualize the overall morphology, size distribution, and internal structure of the LNPs.[15][16]

3.2.3. Encapsulation Efficiency (RiboGreen Assay)

This assay quantifies the amount of nucleic acid protected within the LNPs.

Materials:

-

Quant-iT RiboGreen RNA Reagent

-